![molecular formula C13H12ClNO2 B1318585 3-Chloro-2-(3-methoxyphenoxy)phenylamine CAS No. 937604-67-6](/img/structure/B1318585.png)
3-Chloro-2-(3-methoxyphenoxy)phenylamine
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Overview
Description
3-Chloro-2-(3-methoxyphenoxy)phenylamine is an organic compound with the chemical formula C9H10ClNO2. It is an aromatic amine that is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals and other organic compounds. It is a colorless solid that is soluble in most organic solvents and has a melting point of 113-117°C. It is a common building block for organic synthesis and is used in the manufacture of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis of Anilines
Anilines are a class of compounds that are used widely in the pharmaceutical industry and in the synthesis of dyes . 3-Chloro-2-(3-methoxyphenoxy)phenylamine, being an aniline derivative, could potentially be used in these applications.
Antifungal Activity
Some anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones have been associated with antifungal activity . Given its structure, 3-Chloro-2-(3-methoxyphenoxy)phenylamine could potentially be used in the synthesis of these compounds and thus contribute to the development of new antifungal agents.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a chemical reaction used to synthesize tetrahydroisoquinolines, which are found in many natural products . 3-Methoxyphenethylamine, a compound similar to 3-Chloro-2-(3-methoxyphenoxy)phenylamine, has been used in this reaction , suggesting potential use of 3-Chloro-2-(3-methoxyphenoxy)phenylamine in similar reactions.
Synthesis of 1,3-Oxazepines
1,3-Oxazepines are a class of compounds that have been studied for their potential biological activities . 3-Methoxyphenethylamine has been used in the synthesis of these compounds , suggesting that 3-Chloro-2-(3-methoxyphenoxy)phenylamine could potentially be used in a similar manner.
Synthesis of Porous Microspheres
Porous microspheres have a wide range of applications, from drug delivery to catalysis . 3-Chloro-2-(3-methoxyphenoxy)phenylamine, due to its reactivity, could potentially be used in the synthesis of these microspheres.
Palladium-Catalyzed Intramolecular Coupling
Palladium-catalyzed intramolecular coupling is a type of reaction used in the synthesis of complex organic molecules . Given its structure, 3-Chloro-2-(3-methoxyphenoxy)phenylamine could potentially be used in these types of reactions.
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Based on its structural similarity to other phenylamine compounds, it may undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Phenylamine compounds are known to be involved in various biochemical reactions, including the pictet-spengler reaction and the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
Result of Action
Given its use in proteomics research , it may have effects on protein structure or function.
properties
IUPAC Name |
3-chloro-2-(3-methoxyphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-9-4-2-5-10(8-9)17-13-11(14)6-3-7-12(13)15/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCYXTQHMAUUBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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